REACTION_SMILES
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[Br:6][c:7]1[cH:8][cH:9][cH:10][c:11]([Br:12])[cH:13]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[Cl-:21].[NH4+:22].[O:14]1[CH2:15][CH2:16][C:17](=[O:20])[CH2:18][CH2:19]1.[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[c:7]1([C:17]2=[CH:16][CH2:15][O:14][CH2:19][CH2:18]2)[cH:8][cH:9][cH:10][c:11]([Br:12])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Brc1cccc(C2=CCOCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |